Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate is a heterocyclic compound with the molecular formula C13H18N2O4 It is known for its unique structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various organic synthesis techniques, including cyclization reactions.
Introduction of the tert-butyl carbamate group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetyl group produces an alcohol .
Scientific Research Applications
Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (4-acetyl-5-hydroxypyridin-2-YL)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl and hydroxyl groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-5-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)10-5-9(14-7-11(10)17)6-15-12(18)19-13(2,3)4/h5,7,17H,6H2,1-4H3,(H,15,18) |
InChI Key |
XAMGITFRJRPUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC(=C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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